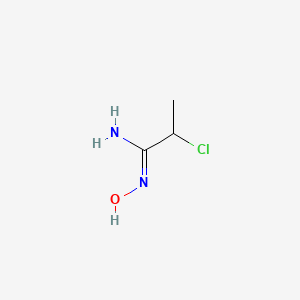
3-Isopropyl-2,3-dimethylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-2,3-dimethylpyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C9H19N. It is a derivative of pyrrolidine, a five-membered ring structure with one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2,3-dimethylpyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,3-dimethylbutanal with isopropylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent like toluene or dichloromethane, and requires heating to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 3-Isopropyl-2,3-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Isopropyl-2,3-dimethylpyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-2,3-dimethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The stereochemistry and spatial orientation of the substituents play a crucial role in determining the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, with a simpler structure and broader applications.
2,3-Dimethylpyrrolidine: Lacks the isopropyl group, leading to different chemical and biological properties.
3-Isopropylpyrrolidine: Similar structure but without the additional methyl groups, affecting its reactivity and applications.
Uniqueness: 3-Isopropyl-2,3-dimethylpyrrolidine stands out due to its specific substitution pattern, which imparts unique steric and electronic properties. These features make it a valuable compound for targeted applications in medicinal chemistry and industrial processes, where precise control over molecular interactions is essential .
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
2,3-dimethyl-3-propan-2-ylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-7(2)9(4)5-6-10-8(9)3/h7-8,10H,5-6H2,1-4H3 |
Clave InChI |
LQCNVJVDDLOANO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCN1)(C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



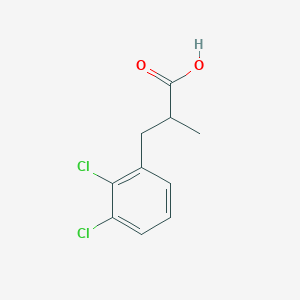
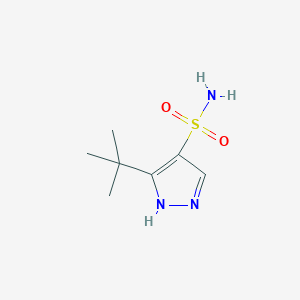
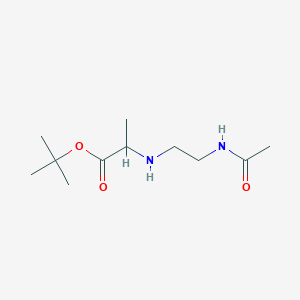
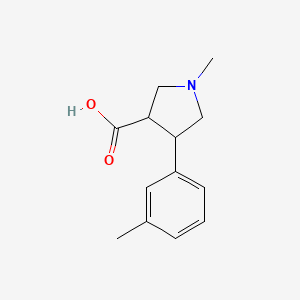
![(2R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid](/img/structure/B13613387.png)
![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N,N-dimethylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13613406.png)
![4-([1,1'-Biphenyl]-4-yl)butan-2-amine](/img/structure/B13613407.png)

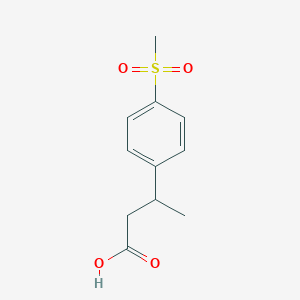
![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)
